Cas no 1361655-23-3 (5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine)

5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine
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- インチ: 1S/C11H5Cl3IN/c12-7-4-10(15)11(16-5-7)6-1-2-8(13)9(14)3-6/h1-5H
- InChIKey: FWLLKKHVLNZBRH-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CN=C1C1C=CC(=C(C=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 241
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 5
5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023023789-250mg |
5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine |
1361655-23-3 | 97% | 250mg |
$680.00 | 2022-03-01 | |
Alichem | A023023789-500mg |
5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine |
1361655-23-3 | 97% | 500mg |
$950.60 | 2022-03-01 | |
Alichem | A023023789-1g |
5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine |
1361655-23-3 | 97% | 1g |
$1,797.60 | 2022-03-01 |
5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridineに関する追加情報
Introduction to 5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine (CAS No. 1361655-23-3)
5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine (CAS No. 1361655-23-3) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The structure of 5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine features a pyridine ring substituted with chlorine atoms at positions 2 and 5, as well as an iodine atom at position 3. The presence of these halogen substituents imparts distinct electronic and steric effects, making this compound highly valuable in various synthetic pathways.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine through a combination of nucleophilic aromatic substitution and cross-coupling reactions. Researchers have demonstrated that the iodine substituent at position 3 can serve as a reactive site for further functionalization, enabling the construction of complex molecular architectures. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the attachment of diverse aryl or alkenyl groups to the iodine position, thereby expanding the scope of this compound's applications.
In the pharmaceutical industry, 5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine has shown promise as a lead compound for drug discovery programs targeting various therapeutic areas. Its ability to modulate enzyme activity and interact with biological targets makes it a valuable starting material for developing bioactive molecules. Recent studies have highlighted its potential as a kinase inhibitor, where the halogen substituents play a critical role in enhancing binding affinity and selectivity.
Beyond pharmaceutical applications, 5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine has also found utility in agrochemical research. Its ability to inhibit plant pathogens and regulate plant growth hormones has positioned it as a candidate for developing novel pesticides and growth regulators. Field trials conducted in controlled environments have demonstrated its efficacy in protecting crops against fungal infections without adverse effects on plant development.
The synthesis of 5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine involves a multi-step process that begins with the preparation of intermediates such as chlorinated aromatic compounds and pyridine derivatives. The key steps include Friedel-Crafts alkylation or acylation followed by nucleophilic substitution to introduce the iodide group at position 3. The reaction conditions are optimized to ensure high yields and purity of the final product.
From an environmental perspective, researchers have conducted extensive studies on the ecotoxicology of 5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine to assess its potential impact on aquatic ecosystems. Results indicate that while it exhibits moderate toxicity towards certain aquatic organisms, its biodegradation rates are favorable under aerobic conditions. These findings underscore the importance of responsible handling and disposal practices during its production and use.
In conclusion, 5-Chloro-2-(3,4-Dichlorophenyl)-3-Iodopyridine (CAS No. 1361655-23-
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